molecular formula C27H24O2 B1667173 BMS453 CAS No. 166977-43-1

BMS453

Numéro de catalogue: B1667173
Numéro CAS: 166977-43-1
Poids moléculaire: 380.5 g/mol
Clé InChI: VUODRPPTYLBGFM-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BMS453 is a complex organic compound characterized by its unique structural features

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of BMS453 typically involves multiple steps, starting from simpler organic molecules. The process often includes:

    Formation of the naphthalene core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the vinyl group: This is achieved through a series of reactions, including Wittig or Heck coupling.

    Attachment of the benzoic acid moiety: This final step involves esterification or amidation reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

BMS453 can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Applications De Recherche Scientifique

BMS453 has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential role in modulating biological pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

    BMS453: shares structural similarities with other naphthalene derivatives and benzoic acid analogs.

    Naphthalene derivatives: Compounds like 1-naphthoic acid and 2-naphthoic acid.

    Benzoic acid analogs: Compounds such as 4-hydroxybenzoic acid and 4-aminobenzoic acid.

Uniqueness

The uniqueness of this compound lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Activité Biologique

BMS453, also known as BMS-189453, is a synthetic retinoid that serves as a retinoic acid receptor (RAR) antagonist. It specifically acts as an antagonist for RARα and RARγ while functioning as an agonist for RARβ in vivo. This compound has garnered attention for its potential therapeutic applications, particularly in cancer biology, due to its ability to inhibit cell proliferation and induce specific cellular pathways.

This compound primarily inhibits the proliferation of breast cancer cells by promoting the activation of transforming growth factor-beta (TGFβ). Research indicates that this compound increases active TGFβ levels significantly—by approximately 33-fold—compared to other retinoids like all-trans retinoic acid (atRA), which only increases active TGFβ by threefold . This induction of TGFβ is crucial for mediating the anti-proliferative effects of this compound in breast cells, as demonstrated by experiments using TGFβ-blocking antibodies that prevented the inhibition of cell proliferation induced by this compound, but not by atRA .

Cell Cycle Regulation

This compound induces a G1 phase arrest in the cell cycle, leading to a decrease in the S phase population. This effect is mediated through the upregulation of p21 protein levels, which inhibits cyclin-dependent kinase 2 (CDK2) activity. The resultant hypophosphorylation of the retinoblastoma protein (Rb) further contributes to cell cycle arrest .

Biological Activity Data

The following table summarizes key biological activities and effects observed with this compound:

Activity Effect Reference
TGFβ ActivationIncreased active TGFβ levels by 33-fold
Cell Proliferation InhibitionSignificant inhibition in breast cancer cells
Cell Cycle ArrestG1 phase arrest; decreased S phase
p21 Protein LevelsIncreased levels leading to CDK2 inhibition

Case Studies and Research Findings

Several studies have investigated the effects of this compound on various cell lines and its implications in cancer therapy:

  • Breast Cancer Cells : In vitro studies demonstrated that this compound effectively inhibited the proliferation of normal breast cells without inducing apoptosis. The mechanism involved G1 arrest and increased TGFβ activity, highlighting its potential role in breast cancer prevention .
  • Endometrial Cancer Cells : this compound was shown to significantly suppress the proliferation of RL95-2 endometrial cancer cells. This suggests a broader application for this compound beyond breast cancer, potentially affecting various hormone-responsive cancers .
  • Testicular Toxicity Studies : In animal models, particularly Sprague Dawley rats, this compound exhibited dose-dependent testicular toxicity after oral administration. Significant testicular degeneration and atrophy were observed at higher doses, indicating that while it has therapeutic potential, careful consideration is necessary regarding its safety profile .
  • Myotube Formation : In studies focusing on muscle biology, antagonizing retinoic acid signaling using this compound demonstrated its ability to modulate myotube formation through interactions with EZH2, a known regulator of retinoic acid signaling .

Propriétés

IUPAC Name

4-[2-(5,5-dimethyl-8-phenyl-6H-naphthalen-2-yl)ethenyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24O2/c1-27(2)17-16-23(21-6-4-3-5-7-21)24-18-20(12-15-25(24)27)9-8-19-10-13-22(14-11-19)26(28)29/h3-16,18H,17H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUODRPPTYLBGFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC=C(C2=C1C=CC(=C2)C=CC3=CC=C(C=C3)C(=O)O)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168213
Record name BMS453
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

166977-43-1
Record name BMS453
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168213
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
BMS453
Reactant of Route 2
BMS453
Reactant of Route 3
Reactant of Route 3
BMS453
Reactant of Route 4
Reactant of Route 4
BMS453
Reactant of Route 5
BMS453
Reactant of Route 6
BMS453

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.